(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid CAS 955422-14-7 properties
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid CAS 955422-14-7 properties
Part 1: Executive Summary & Chemical Identity
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a bifunctional organoboron building block designed for high-value medicinal chemistry applications. Unlike simple phenylboronic acids, this compound incorporates a polar solubilizing tail —the N-(2-hydroxyethyl)amide moiety—at the meta-position.
This structural motif serves two critical functions in drug design:
-
Physiochemical Modulation: It significantly lowers logP (lipophilicity) and enhances aqueous solubility, a common bottleneck in scaffold optimization.
-
Pharmacophoric Interaction: The hydroxyl and amide groups act as hydrogen bond donors and acceptors, capable of engaging specific residues (e.g., backbone carbonyls or side-chain polar groups) within a protein binding pocket.
Physiochemical Profile[1][2][3]
| Property | Value |
| CAS Number | 955422-14-7 |
| Molecular Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, EtOH; Moderate solubility in water (pH dependent) |
| pKa (Boronic Acid) | ~8.8 (Typical for meta-substituted arylboronic acids) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent dehydration |
The Boroxine Equilibrium (Critical Handling Note)
Like most boronic acids, CAS 955422-14-7 exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine. This dehydration is reversible but can affect stoichiometric calculations during synthesis.
Scientist's Note: In solid state, the material often exists as a mixture. When dissolving in protic solvents (MeOH/H₂O) or in the presence of base during Suzuki couplings, the equilibrium shifts back to the monomeric boronic acid species, which is the active transmetallation agent.
Figure 1: The reversible dehydration of boronic acids. Stoichiometry calculations should account for potential variable water content.
Part 2: Synthetic Utility & Mechanisms[4]
Suzuki-Miyaura Cross-Coupling
The primary application of CAS 955422-14-7 is as a nucleophile in Palladium-catalyzed cross-coupling reactions. The meta-positioning of the amide handle allows for the introduction of the solubilizing group distal to the biaryl axis, often placing it in solvent-exposed regions of a target protein.
Mechanism of Action:
-
Activation: The boronic acid reacts with the base (e.g., Carbonate, Phosphate) to form a boronate "ate" complex [Ar-B(OH)₃]⁻. This step renders the organic group nucleophilic.
-
Transmetallation: The activated boron species transfers the aryl group to the Palladium(II) intermediate (formed after oxidative addition of the aryl halide).
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Reversible Covalent Inhibition (Chemical Biology)
Beyond coupling, the boronic acid moiety itself is a "warhead." It can form reversible covalent bonds with:
-
Diols: Sugars (glucose sensing) and ribonucleosides.
-
Nucleophilic Serines: Active sites of serine proteases (e.g., Bortezomib mechanism). The hydroxyethyl side chain provides secondary interactions that can improve selectivity for specific enzyme isoforms.
Part 3: Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Target: Synthesis of a biaryl scaffold incorporating the hydroxyethyl-amide motif.
Rationale: Standard Suzuki conditions often use strong bases (NaOH) which might hydrolyze the amide or cause side reactions. This protocol uses Potassium Phosphate (K₃PO₄), a milder base that maintains high catalytic activity while preserving the amide functionality.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: In a microwave vial or round-bottom flask, combine the Aryl Halide, Boronic Acid, and K₃PO₄.
-
Degassing: Add the solvent mixture (Dioxane/Water).[2] Sparge with Argon for 10 minutes. Crucial: Oxygen poisoning of Pd(0) is the #1 cause of failure.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a stream of Argon. Seal the vessel.
-
Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LC-MS; look for the consumption of the halide).
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).
Figure 2: The Suzuki-Miyaura catalytic cycle. The boronic acid must be activated by base to enter the transmetallation step.[2]
Protocol B: Synthesis of CAS 955422-14-7 (Reverse Engineered)
If the compound is unavailable commercially, it can be synthesized from 3-carboxyphenylboronic acid.
Reagents:
-
3-Carboxyphenylboronic acid (or 3-boronobenzoic acid)
-
Ethanolamine (1.1 equiv)
-
Coupling Agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or EDC/HOBt.
-
Solvent: Water/THF or DMF.
Procedure:
-
Dissolve 3-carboxyphenylboronic acid in water/THF (1:1).
-
Add DMTMM (1.2 equiv) and stir for 10 minutes to activate the acid. Note: DMTMM is preferred over EDC for boronic acids as it works well in aqueous/alcoholic media and avoids anhydride formation involving the boron.
-
Add Ethanolamine (1.1 equiv).
-
Stir at Room Temperature for 6–12 hours.
-
Purification: Acidify carefully to pH ~4 to precipitate the product or extract with n-Butanol. Recrystallize from water/acetonitrile.
Part 4: References
-
Suzuki-Miyaura Coupling Mechanism & Applications:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Boronic Acid Amide Synthesis (DMTMM method):
-
Kunishima, M., et al. (2005). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM). Encyclopedia of Reagents for Organic Synthesis. Link
-
-
Boronic Acids in Medicinal Chemistry (Solubility & Binding):
-
General Properties of Phenylboronic Acids:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
